molecular formula C14H14N2O5S B5193664 4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE

4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE

Cat. No.: B5193664
M. Wt: 322.34 g/mol
InChI Key: GLSXKHHECBQBQX-UHFFFAOYSA-N
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Description

4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE is a chemical compound with the molecular formula C14H14N2O5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-METHOXY-N-(2-METHYL-4-AMINOPHENYL)-1-BENZENESULFONAMIDE.

Scientific Research Applications

4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYL-4-NITROPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the methoxy group.

    4-METHOXY-N-(2-METHOXYBENZYL)BENZENESULFONAMIDE: Contains an additional methoxy group on the benzyl moiety.

    N-(2,4-DIMETHYL-5-NITROPHENYL)BENZENESULFONAMIDE: Has an extra methyl group on the nitrophenyl ring.

Uniqueness

4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-9-11(16(17)18)3-8-14(10)15-22(19,20)13-6-4-12(21-2)5-7-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSXKHHECBQBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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